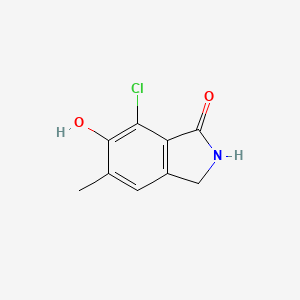

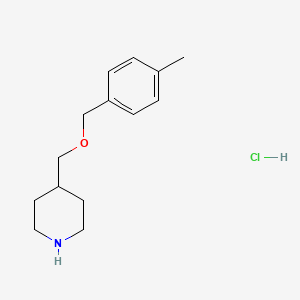

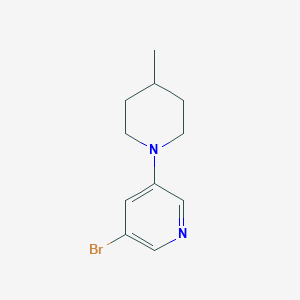

4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride

Übersicht

Beschreibung

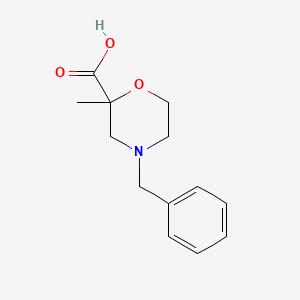

“4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1353989-66-8 . It has a molecular weight of 255.79 . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO.ClH/c1-12-2-4-13 (5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-5,14-15H,6-11H2,1H3;1H . This code provides a specific description of the structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s molecular formula is C14H22ClNO .Wissenschaftliche Forschungsanwendungen

Summary of the Application

The molecular and crystal structures of a benzoylhydrazine bearing an ether group, 4-[(4-methylbenzyl)oxy]benzohydrazide, and of the corresponding N0-[(thiophen-2-yl)methylidene]- derivative are described .

Methods of Application or Experimental Procedures

The supramolecular structures of both compounds are governed by N—H N and N—H O hydrogen-bonding interactions . The hydrazine compound shows a crystal packing with a more complex hydrogen-bonding scheme because of the NH—NH2 entity, forming a di-periodic supramolecular structure extending parallel to (100) .

Results or Outcomes

Hydrazone molecules are hydrogen-bonded through N—H O interactions, giving rise to the formation of ribbons parallel to [010] . Molecules show a different orientation of the carbohydrazide moiety likely to favor the crystal packing and thus hydrogen-bonding interactions .

2. Crystal Structure of Ethyl 4-[(4-methylbenzyl)oxy]benzoate

Summary of the Application

The title compound, C17H18O3, crystallizes with three molecules in the asymmetric unit . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .

Methods of Application or Experimental Procedures

In the crystal packing, the molecules are connected by weak C—H interactions . The ester bond has a prominent position in cell biology and medicinal chemistry .

Results or Outcomes

Three molecules, which slightly differ in their conformations, are present in the asymmetric unit of the title compound . All bond lengths and angles in the three molecules relating to the ether and the ester groups are similar within their standard uncertainties .

3. Piperidine Derivatives in Drug Design

Summary of the Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application or Experimental Procedures

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Results or Outcomes

This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

4. Piperidine Derivatives in Medicinal Chemistry

Summary of the Application

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Methods of Application or Experimental Procedures

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.

Results or Outcomes

This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures.

Eigenschaften

IUPAC Name |

4-[(4-methylphenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-5,14-15H,6-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIABEPDIQCOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)

![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1444506.png)